![molecular formula C9H9NO3 B1394913 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid CAS No. 851202-96-5](/img/structure/B1394913.png)
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
Übersicht
Beschreibung
“3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid” is a chemical compound . It has been studied for its potential as an antitubercular agent .
Synthesis Analysis
The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine derivatives has been achieved through a two-step protocol involving epoxide ring opening with aromatic amines followed by Pd (0) catalyzed intramolecular C–O bond formation . Another method involves a mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo [e] [1,3]oxazine derivatives via a one pot three component reaction .Molecular Structure Analysis
The structure of the compounds was established by interpretation 1H NMR, 13C NMR and Mass spectral data recorded after purification .Chemical Reactions Analysis
The reaction involving ligand 9 and Pd (OAc) 2 or allyl (Pd)Cl 2 mostly resulted in dehydrohalogenation .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine, is 165.19 g/mol . The exact mass and monoisotopic mass are 165.078978594 g/mol . The compound has a topological polar surface area of 21.3 Ų .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
Recent studies have shown that analogues of 3,4-Dihydro-2H-benzo[b][1,4]oxazine exhibit promising anticancer properties. For instance, benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3] oxazines have been synthesized and tested against breast cancer cell lines MCF 7 and MDA-MB-231. Some compounds displayed superior activity with IC50 values lower than Doxorubicin, a standard reference in cancer treatment .
High Throughput Mechanochemistry
The compound has been used in high throughput mechanochemical processes for parallel synthesis. This method allows for the processing of multiple samples simultaneously, which is beneficial in the synthesis of fungicides and polymer preparation .
Drug-Likeness Property Prediction
The drug-likeness properties of 3,4-Dihydro-2H-benzo[b][1,4]oxazine derivatives are being predicted to assess their potential as therapeutic agents. This involves computational studies, including docking studies, to evaluate the binding affinities of these compounds towards various biological targets .
Green Chemistry Applications
There is ongoing research into the use of 3,4-Dihydro-2H-benzo[b][1,4]oxazine in green chemistry. A novel catalyst-free, mild one-pot, multicomponent synthetic strategy has been developed to construct substituted derivatives of the compound. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTDKGFOTACSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695259 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
CAS RN |
851202-96-5 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.